molecular formula C5H8OS B1485070 3-(Methylsulfanyl)cyclobutan-1-one CAS No. 2060052-63-1

3-(Methylsulfanyl)cyclobutan-1-one

Cat. No.: B1485070
CAS No.: 2060052-63-1
M. Wt: 116.18 g/mol
InChI Key: GOFXGJOFKPLZAF-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)cyclobutan-1-one (CAS 2060052-63-1) is a versatile cyclobutane-based building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C5H8OS and a molecular weight of 116.18 g/mol, is valued for its functional groups that allow for diverse chemical transformations . Cyclobutane-containing structures are increasingly important in drug discovery, with several FDA-approved drugs incorporating this ring system due to its influence on metabolic stability and conformational properties . Researchers utilize this ketone derivative as a precursor in the synthesis of more complex molecules, including cyclobutane-containing alkaloids and other biologically active compounds . Its structure is particularly relevant in the exploration of novel synthetic pathways, such as those involving C–H functionalization logic to access complex, unsymmetrical cyclobutane natural products that are difficult to construct via traditional photocycloaddition methods . The methylsulfanyl group can act as a nucleophile or be modified, while the ketone is a key site for reactions including nucleophilic addition and reduction, making it a valuable intermediate for developing pharmaceuticals, agrochemicals, and specialty chemicals . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-7-5-2-4(6)3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFXGJOFKPLZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methylsulfanyl Cyclobutan 1 One

Retrosynthetic Analysis and Strategic Disconnections for the Cyclobutanone (B123998) and Sulfanyl (B85325) Group

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials, thereby illuminating potential synthetic pathways. For 3-(Methylsulfanyl)cyclobutan-1-one, two primary strategic disconnections can be envisioned: cleavage of the carbon-sulfur bond and deconstruction of the cyclobutane (B1203170) ring.

The first approach, a functional group interchange (FGI) based disconnection, severs the C-S bond. This leads to two key synthons: a cyclobutanone bearing an electrophilic center at the 3-position and a nucleophilic methylsulfanyl source. The electrophilic cyclobutanone could be represented by a precursor such as 3-halocyclobutanone or, more strategically, by cyclobutenone, which can undergo a conjugate addition. The methylsulfanyl nucleophile is readily available from sources like methanethiol (B179389) or its corresponding thiolate.

A second, more fundamental disconnection involves breaking the four-membered ring itself. The most powerful strategy for forming cyclobutane rings is the [2+2] cycloaddition . A retrosynthetic [2+2] disconnection of the cyclobutanone ring suggests two potential pairs of two-carbon fragments. A common and effective approach involves the cycloaddition of a ketene (B1206846) with an appropriately substituted alkene. For the synthesis of this compound, this could involve the reaction of ketene with methyl vinyl sulfide (B99878) or the reaction of a (methylsulfanyl)ketene with ethene.

These retrosynthetic pathways form the basis for the established and emerging synthetic routes discussed in the following sections.

Established Synthetic Routes and Their Evolution

Building on the retrosynthetic analysis, several established methods for the synthesis of cyclobutane and cyclobutanone derivatives can be adapted to prepare this compound.

Multi-step syntheses offer a high degree of control and are often necessary for constructing complex molecules from simple starting materials. A plausible route to this compound could commence with a commercially available cyclobutane derivative, which is then functionalized in a stepwise manner.

One such precursor is 3-oxocyclobutane-1-carboxylic acid. calstate.edu This compound provides the basic cyclobutanone framework. The carboxylic acid can be converted into a suitable leaving group, followed by nucleophilic substitution with a methylthiolate source. Alternatively, the ketone could be protected, the carboxylic acid reduced to an alcohol, converted to a leaving group, and then substituted with methylthiolate, followed by deprotection and oxidation to the ketone.

Another classical approach to the cyclobutane core starts from pentaerythritol. orgsyn.orgcaltech.edu This involves a series of reactions to form methylenecyclobutane, which can then be oxidized to cyclobutanone. orgsyn.orgcaltech.edu The introduction of the methylsulfanyl group would then proceed via functionalization of the cyclobutanone ring.

Plausible Multi-Step Synthesis Starting Material Key Intermediates Final Step
Route 13-Oxocyclobutane-1-carboxylic acid3-Hydroxycyclobutane-1-carboxylic acid, 3-(Tosyloxy)cyclobutanoneNucleophilic substitution with NaSMe
Route 2PentaerythritolMethylenecyclobutane, CyclobutanoneFunctionalization at C-3

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most efficient methods for constructing four-membered rings. nih.govharvard.edu These reactions can be broadly categorized into thermal and photochemical cycloadditions.

The thermal [2+2] cycloaddition of a ketene with an alkene is a powerful tool for synthesizing cyclobutanones. nih.govharvard.edu In the context of this compound, two primary strategies exist:

Reaction of Ketene with a Sulfide-Containing Alkene: The cycloaddition of ketene, generated in situ from acetyl chloride and a tertiary amine, with methyl vinyl sulfide would directly yield the target molecule.

Reaction of a Substituted Ketene with Ethene: Alternatively, a (methylsulfanyl)ketene could be reacted with ethene.

Photochemical [2+2] cycloadditions are also a viable option, typically involving the reaction of an enone with an alkene. wikipedia.orgacs.org A potential route would be the photochemical cycloaddition of an alkene to a precursor like 3-methylthiocyclopent-2-enone, followed by oxidative cleavage of the resulting bicyclic system.

[2+2] Cycloaddition Strategies Reactant 1 Reactant 2 Reaction Type
Strategy AKeteneMethyl vinyl sulfideThermal
Strategy B(Methylsulfanyl)keteneEtheneThermal
Strategy C3-Methylthiocyclopent-2-enoneAlkenePhotochemical

A highly convergent and widely used strategy involves the functionalization of a pre-formed cyclobutanone or a precursor thereof. The most direct approach would be the conjugate addition of a nucleophile to cyclobutenone.

The synthesis of cyclobutenone itself can be achieved from 3-halocyclobutanones through elimination. acs.org Once obtained, cyclobutenone can react with a methylthiolate nucleophile, generated from methanethiol and a base, in a Michael-type 1,4-conjugate addition to furnish this compound. nih.govmdpi.comresearchgate.net This method is attractive due to its atom economy and the direct formation of the desired product.

Another method for functionalizing the cyclobutanone core involves the α-sulfenylation of a cyclobutanone enolate with a suitable electrophilic sulfur species, such as dimethyl disulfide or N-(methylthio)phthalimide. This would introduce the methylsulfanyl group at the 2-position. To achieve 3-substitution, a rearrangement or a different starting material would be necessary.

Functionalization of Cyclobutanone Core Starting Material Reagent Key Transformation
Conjugate AdditionCyclobutenoneSodium thiomethoxide1,4-Michael Addition
Nucleophilic Substitution3-BromocyclobutanoneSodium thiomethoxideSN2 Reaction

Novel and Emerging Synthetic Approaches

While established methods provide reliable access to substituted cyclobutanes, the development of more efficient and sustainable synthetic strategies is an ongoing endeavor in organic chemistry.

A frontier in synthetic methodology is the direct catalytic functionalization of C-H bonds. youtube.comrsc.orgyoutube.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. A hypothetical, yet highly desirable, route to this compound would involve the direct catalytic methylsulfanylation of cyclobutanone.

This transformation could potentially be achieved using a transition metal catalyst, such as palladium or nickel, which can activate a C-H bond at the 3-position of the cyclobutanone. The carbonyl group could act as a directing group, guiding the catalyst to the desired position. The activated C-H bond would then react with an electrophilic methylsulfanyl source. While direct catalytic C-H methylsulfanylation is still a developing field, related catalytic C-H functionalizations, such as arylations and stannylations, have been successfully demonstrated. nih.govresearchgate.net The development of a specific catalyst system for the methylsulfanylation of cyclobutanones would represent a significant advancement in the synthesis of this class of compounds.

Enantioselective and Diastereoselective Synthesis Approaches

Achieving control over the stereochemistry of this compound is critical, as different stereoisomers can possess distinct properties and activities. Enantioselective and diastereoselective syntheses aim to produce a single desired stereoisomer, avoiding the need for difficult separation of isomer mixtures.

A prominent strategy for the stereocontrolled synthesis of thio-substituted cyclobutanes is the sulfa-Michael addition. Research has demonstrated the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes using this method with cyclobutenes. rsc.org The use of a chiral chinchona-based squaramide bifunctional acid-base catalyst with an N-acyl-oxazolidinone-substituted cyclobutene (B1205218) has resulted in high yields and excellent enantioselectivity, with enantiomeric ratios (er) reaching up to 99.7:0.3. rsc.org

Another powerful technique involves the ring expansion of strained cyclic compounds. For instance, 1-sulfonylcyclopropanols can serve as effective cyclopropanone (B1606653) equivalents in a formal vinylidene insertion process, providing a general route to enantioenriched alkylidenecyclobutanones. chemrxiv.org These intermediates can then be further functionalized.

The development of cascade reactions has also provided efficient routes to chiral cyclobutanes. An iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been used to synthesize enantioenriched oxa- chemrxiv.orgnih.gov-bicyclic heptanes. chemistryviews.org This method is notable for its operational simplicity and broad substrate scope without the need for directing groups. chemistryviews.org

Furthermore, the functionalization of bicyclo[1.1.0]butanes (BCBs) offers an efficient, strain-releasing approach to cyclobutane derivatives. The cycloaddition of BCBs with reagents like triazolinedione or nitrosoarenes can produce multi-substituted cyclobutanes with high diastereoselectivity. rsc.org Subsequent cleavage of the newly formed bonds provides access to cyclobutanes with cis-1,3-heteroatom substitutions. rsc.org Similarly, a highly diastereoselective 1,3-nitrooxygenation of BCBs has been developed to prepare 1,1,3-trisubstituted cyclobutane scaffolds. nih.gov

The asymmetric borylation of cyclobutenes is another key method, yielding chiral cyclobutylboronates which are versatile synthetic intermediates. thieme-connect.de For example, a copper-catalyzed enantioselective conjugated borylation of a cyclobut-1-ene-1-carboxylate ester using B2Pin2/i-PrOH gives a cis-β-boryl cyclobutylcarboxylate ester with 99% enantiomeric excess (ee). thieme-connect.de

Table 1: Comparison of Enantioselective and Diastereoselective Methods for Cyclobutane Synthesis

Method Key Reagents/Catalysts Achieved Selectivity Relevant Findings Citation
Sulfa-Michael Addition Chiral squaramide catalyst, DBU up to >95:5 dr; er up to 99.7:0.3 Produces thio-substituted cyclobutanes with high yield and enantioselectivity. rsc.org
Ring Expansion 1-Sulfonylcyclopropanols, Alkenyl-Grignard reagents, NBS Regio- and stereospecific Provides a general route to enantioenriched alkylidenecyclobutanones. chemrxiv.org
Cascade Reaction [Ir(cod)Cl]₂, Chiral phosphoramidite (B1245037) ligand, Photosensitizer Good diastereoselectivities, excellent enantioselectivities Operationally simple, simultaneous addition of all components without isolating intermediates. chemistryviews.org
BCB Functionalization Bicyclo[1.1.0]butanes, Triazolinedione/Nitrosoarenes High diastereoselectivity Strain-releasing cycloaddition provides access to cis-1,3-disubstituted cyclobutanes. rsc.org
Asymmetric Borylation Cu(CH₃CN)₄PF₆, (R)-DM-Segphos, B₂Pin₂/MeOH Excellent diastereo- and enantioselectivities Desymmetrization of meso-cyclobutenes yields versatile chiral cyclobutylboronate intermediates. thieme-connect.de

Integration of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers significant advantages in terms of safety, efficiency, and scalability. The integration of these techniques for the synthesis of this compound and related structures is an area of active development.

Continuous-flow synthesis has been successfully applied to produce related carbocyclic systems. For example, a straightforward synthesis of cyclopropyl (B3062369) carbaldehydes and ketones has been developed using 2-hydroxycyclobutanones and aryl thiols in a flow system. mdpi.com This acid-catalyzed procedure utilizes a reusable solid catalyst, Amberlyst-35, packed into a steel column, allowing for a scalable process under mild conditions. mdpi.com

Photochemical reactions, which can be difficult to scale up in batch processes due to light penetration issues, are particularly well-suited for flow chemistry. The synthesis of deuterated cyclobutane derivatives has been shown to be more rapid and efficient using continuous photo flow chemistry compared to conventional batch methods. axcelead.com Flow systems allow for uniform irradiation of the reaction mixture, leading to higher productivity and better control over the reaction. axcelead.com The design of the flow reactor, including tube diameter and length, is optimized to maximize conversion and productivity. axcelead.com

Optimization Strategies for Reaction Yields and Stereoselectivity

Maximizing reaction yield and achieving high stereoselectivity are paramount in chemical synthesis. This is typically accomplished through the systematic optimization of various reaction parameters.

For cycloaddition reactions, such as the [2+2] cycloaddition of allenoates and alkenes to form 1,3-substituted cyclobutanes, reaction conditions are carefully tuned. nih.govorganic-chemistry.org Key variables include the choice of Lewis acid catalyst (e.g., EtAlCl₂), solvent (e.g., CH₂Cl₂), and the nature of the ester group on the allenoate. nih.gov Studies show that phenyl 2,3-butadienoate gives significantly better yields than its alkyl counterparts, likely due to its electron-withdrawing nature. organic-chemistry.org

In catalyst-driven reactions, the choice of catalyst, ligand, and base is critical. For the palladium-catalyzed synthesis of benzocyclobutenes, a combination of Pd(OAc)₂ and PtBu₃ with K₂CO₃ as the base in DMF was found to be optimal. acs.org The base, in particular, was shown to have a critical influence, with carbonate being more efficient than acetate (B1210297) or bicarbonate. acs.org

Optimization is also crucial in one-pot, multi-reaction sequences. In a synthesis of benzo[b]thiophenes, parameters such as the solvent, temperature, and stoichiometry of reagents like molecular iodine were adjusted to maximize the yield. nih.gov For instance, changing the solvent from DMF or DMSO (no product) to nitromethane (B149229) resulted in an 87% yield. nih.gov

Table 2: Examples of Reaction Optimization for Cyclobutane Synthesis

Reaction Type Optimized Parameter Condition Effect on Outcome Citation
[2+2] Cycloaddition Allenoate Ester Group Phenyl vs. Alkyl esters Phenyl 2,3-butadienoate gave 90% yield, significantly higher than alkyl esters. nih.govorganic-chemistry.org
Pd-Catalyzed C-H Activation Base K₂CO₃ vs. Acetate/Bicarbonate Carbonate was shown by DFT calculations to be more efficient in promoting C-H activation. acs.org
Halocyclization Solvent Nitromethane vs. DMF/DMSO Yield improved from 0% in DMF/DMSO to 87% in nitromethane. nih.gov
Photo Flow Chemistry Reactor setup Tandem vs. Single flow system Productivity increased from 2.4 g/10 hr to 3.6 g/10 hr by using a tandem system. axcelead.com

Challenges in Scalable and Sustainable Synthesis

Translating a laboratory-scale synthesis into a large-scale, industrial process presents numerous challenges. For this compound, these challenges include managing the inherent strain of the four-membered ring, ensuring cost-effectiveness, and minimizing environmental impact.

The synthesis of cyclobutanes is often challenging due to their inherent ring strain, which can make them difficult to form and prone to ring-opening reactions. thieme-connect.de Overcoming this requires carefully controlled reaction conditions.

Scalability is a major hurdle. Syntheses that work well on a milligram or gram scale may not be feasible for kilogram production due to factors like the cost of reagents and catalysts, safety concerns (e.g., exothermic reactions), and difficulties in purification. researchgate.net For example, a palladium-mediated coupling that is effective in the lab might be replaced with a more scalable stepwise synthesis for large-scale manufacture. researchgate.net

Sustainability requires the development of "green" chemical processes. Key principles include atom economy (maximizing the incorporation of starting materials into the final product), using fewer and less hazardous chemicals, and minimizing waste. researchgate.net The use of expensive or toxic heavy-metal catalysts, while effective for achieving high selectivity, poses challenges for sustainability due to cost and the need for removal from the final product. The development of processes that use reusable catalysts, such as the Amberlyst resin used in some flow syntheses, is a step toward more sustainable manufacturing. mdpi.com

Furthermore, many stereoselective syntheses rely on chiral auxiliaries or catalysts that can be expensive and difficult to scale up. rsc.orgthieme-connect.de The need for cryogenic temperatures in some reactions also adds significant cost and energy consumption to a large-scale process. thieme-connect.de Therefore, a key challenge is to develop robust, scalable, and stereoselective syntheses that operate under mild, economically viable, and environmentally benign conditions.

Chemical Reactivity and Mechanistic Investigations of 3 Methylsulfanyl Cyclobutan 1 One

Reactivity Profile of the Carbonyl Moiety

The ketone functional group in 3-(methylsulfanyl)cyclobutan-1-one is a key site for a variety of chemical reactions, including nucleophilic additions, enolate formations, and condensation reactions.

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. byjus.comlibretexts.org This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgyoutube.com A wide array of nucleophiles can participate in this transformation, leading to a diverse set of 3-substituted cyclobutanol (B46151) derivatives.

Strong nucleophiles, such as those found in Grignard reagents and organolithium compounds, readily add to the carbonyl group. For instance, the reaction with methylmagnesium bromide would yield 1-methyl-3-(methylsulfanyl)cyclobutan-1-ol. youtube.com Weaker nucleophiles, like alcohols or amines, generally require acid catalysis to activate the carbonyl group for attack. byjus.com The reaction with primary amines, for example, leads to the formation of imines. byjus.com The addition of hydrogen cyanide, often catalyzed by a base, results in the formation of a cyanohydrin. byjus.com

The stereochemical outcome of nucleophilic addition is of significant interest. Due to the planar nature of the carbonyl group, the nucleophile can attack from either face of the ring, potentially leading to a mixture of diastereomers if a new stereocenter is formed. The inherent strain of the cyclobutane (B1203170) ring can influence the trajectory of the incoming nucleophile.

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent(s)Product
Methyl anionCH₃MgBr, then H₃O⁺1-Methyl-3-(methylsulfanyl)cyclobutan-1-ol
HydrideNaBH₄, MeOH3-(Methylsulfanyl)cyclobutan-1-ol
CyanideKCN, HCN1-Hydroxy-3-(methylsulfanyl)cyclobutane-1-carbonitrile
Primary AmineR-NH₂, H⁺ catalystN-Alkyl-1-(3-(methylsulfanyl)cyclobutylidene)methanimine

Enolate Chemistry and Alpha-Functionalization Strategies

The protons on the carbons alpha to the carbonyl group in this compound are acidic and can be removed by a strong base to form an enolate. mdpi.com This enolate is a powerful nucleophile and can undergo a variety of alpha-functionalization reactions, most notably alkylation. researchgate.netorganic-chemistry.org

The choice of base is crucial for the regioselective formation of the enolate. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation. researchgate.net The resulting enolate can then react with an alkyl halide in an SN2 fashion to introduce an alkyl group at the alpha-position. researchgate.netorientjchem.org For example, treatment with LDA followed by methyl iodide would yield 2-methyl-3-(methylsulfanyl)cyclobutan-1-one.

The malonic ester synthesis provides an alternative and effective method for the alpha-alkylation of ketones, leading to the formation of α-alkylated carboxylic acids after hydrolysis and decarboxylation. researchgate.netorganic-chemistry.org

Table 2: Alpha-Functionalization via Enolate Chemistry

Reagent 1Reagent 2Product
LDA, THF, -78 °CCH₃I2-Methyl-3-(methylsulfanyl)cyclobutan-1-one
NaH, THF(CH₃)₂CHI2-Isopropyl-3-(methylsulfanyl)cyclobutan-1-one

Condensation and Related Carbonyl Transformations

The enolate of this compound can also act as a nucleophile in condensation reactions with other carbonyl compounds. A classic example is the aldol (B89426) reaction, where the enolate adds to an aldehyde or another ketone to form a β-hydroxy ketone. mdpi.com Organocatalytic methods, for instance using proline derivatives, have been developed for the enantioselective aldol reaction of cyclobutanones. mdpi.com

Transformations Involving the Methylsulfanyl Group

The methylsulfanyl group offers another handle for the chemical modification of this compound, primarily through oxidation, alkylation, and elimination reactions.

Oxidation Reactions Leading to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone. researchgate.net A variety of oxidizing agents can be employed for this transformation. Mild oxidants, such as hydrogen peroxide in acetic acid, can selectively oxidize the sulfide (B99878) to the sulfoxide. nih.gov Stronger oxidizing agents, like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), will typically oxidize the sulfide all the way to the sulfone. organic-chemistry.orgorientjchem.org The biocatalytic oxidation of sulfides to sulfones using microorganisms has also been reported as an environmentally friendly alternative. orientjchem.org

These oxidation products, 3-(methylsulfinyl)cyclobutan-1-one and 3-(methylsulfonyl)cyclobutan-1-one, are valuable synthetic intermediates themselves, as the sulfoxide and sulfone groups can act as leaving groups in subsequent reactions.

Table 3: Oxidation of the Methylsulfanyl Group

Oxidizing AgentProduct
H₂O₂ / Acetic Acid3-(Methylsulfinyl)cyclobutan-1-one
m-CPBA (2 equiv.)3-(Methylsulfonyl)cyclobutan-1-one
KMnO₄3-(Methylsulfonyl)cyclobutan-1-one

Alkylation and Elimination Reactions of the Thioether

While less common than C-alkylation via enolates, the sulfur atom of the thioether can act as a nucleophile and be alkylated, for instance with a potent alkylating agent like a trialkyloxonium salt, to form a sulfonium (B1226848) salt.

More significantly, the sulfoxide and sulfone derivatives are precursors for elimination reactions. The sulfoxide can undergo a thermal syn-elimination (Cope elimination) to introduce a double bond into the cyclobutane ring. The sulfone group, being an excellent leaving group, can be eliminated under basic conditions. For example, reduction of the ketone in 3-(methylsulfonyl)cyclobutan-1-one to the corresponding alcohol, followed by treatment with a base, could lead to the formation of cyclobutene (B1205218) derivatives through an elimination pathway.

Regioselective Desulfurization Strategies

Desulfurization of β-thioethers like this compound presents a valuable synthetic tool. While specific studies on the regioselective desulfurization of this exact compound are not extensively documented in the provided results, general principles of desulfurization of thiols and thioethers can be applied. For instance, methods for the desulfurization of thiols for nucleophilic substitution have been developed, which could potentially be adapted. cas.cn These methods often involve the use of a phosphine (B1218219) and an iodine source to activate the thiol or a derivative for subsequent reaction. cas.cn The regioselectivity in such reactions would be dictated by the specific reagents and reaction conditions employed.

Ring-Opening and Rearrangement Reactions of the Cyclobutane Core

The strained four-membered ring of cyclobutanone (B123998) derivatives is prone to various ring-opening and rearrangement reactions, which can be triggered by thermal, photochemical, or catalytic means. nih.gov

Thermal and Photochemical Triggered Transformations

The photochemistry of cyclobutanone is a well-studied area, characterized by several competing reaction pathways, including decarbonylation to form cyclopropane (B1198618) and carbon monoxide, cycloelimination to yield ketene (B1206846) and ethylene, and ring expansion to an oxacarbene. researchgate.netaip.org The specific outcome is often dependent on the substitution pattern on the cyclobutane ring. researchgate.netcdnsciencepub.com Electron-donating groups, such as the methylsulfanyl group, are known to promote decarbonylation. cdnsciencepub.com

Upon photoexcitation, cyclobutanone can undergo a Norrish Type-I cleavage, leading to the formation of a biradical intermediate. aip.orgaip.orgarxiv.orgresearchgate.net This biradical can then proceed through various fragmentation channels. aip.orgarxiv.orgresearchgate.net The dynamics of these processes occur on an ultrafast timescale, often within picoseconds. aip.orgarxiv.orgresearchgate.net

Thermal ring-opening of cyclobutenes, a related class of four-membered rings, is also a well-established process that proceeds via an electrocyclic reaction. masterorganicchemistry.comresearchgate.netlibretexts.orgrsc.org The stereochemistry of the resulting diene is governed by the principles of orbital symmetry, with thermal reactions typically proceeding in a conrotatory fashion. masterorganicchemistry.comresearchgate.net While direct evidence for the thermal ring-opening of this compound is not available in the provided results, the principles governing cyclobutene ring-opening suggest that such a transformation would be stereospecific. masterorganicchemistry.comresearchgate.netlibretexts.org

Acid- and Base-Catalyzed Skeletal Rearrangements

Acid- and base-catalyzed reactions can induce skeletal rearrangements in cyclobutanone systems. Brønsted acids have been shown to catalyze the cascade ring-opening and cyclization of 3-ethoxycyclobutanones, demonstrating the ability of acids to activate the cyclobutanone ring. acs.org This suggests that this compound could undergo similar acid-catalyzed transformations.

Base-catalyzed ring-opening of epoxides, which also involves a strained three-membered ring, proceeds via nucleophilic attack at the least substituted carbon. masterorganicchemistry.comyoutube.com By analogy, a strong base could potentially induce ring-opening of this compound, with the regioselectivity being influenced by the position of the methylsulfanyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrhhz.net Thioethers have been successfully employed as electrophiles in a variety of cross-coupling reactions. acs.orgrsc.org

Nickel-catalyzed cross-coupling of aryl thioethers with Grignard reagents and aryl bromides has been demonstrated, involving the cleavage of the C-S bond. acs.orgrsc.org Copper-catalyzed systems have also been developed for the cross-coupling of thiols with aryl halides to form thioethers. tandfonline.com These methodologies suggest that the methylsulfanyl group in this compound could potentially be activated for cross-coupling reactions with various partners, providing a route to functionalize the cyclobutane core. The general mechanism for many of these transformations involves oxidative addition of the transition metal to the C-S bond, followed by transmetalation and reductive elimination. rhhz.net

Stereochemical Outcomes and Stereoselectivity in Chemical Transformations

The stereochemistry of reactions involving cyclobutane rings is a critical aspect, often influenced by the puckered nature of the four-membered ring. researchgate.net In many transformations, the stereochemistry of the starting material dictates the stereochemistry of the product. acs.org For instance, the stereoselective synthesis of cyclobutanes from pyrrolidines proceeds with the retention of stereochemical information. acs.orgacs.org

In the context of this compound, any chiral center present would likely influence the stereochemical outcome of subsequent reactions. For example, in photochemical ring-opening, the stereospecificity of the electrocyclic reaction is determined by whether the process is conrotatory or disrotatory. masterorganicchemistry.comresearchgate.net Similarly, in cycloaddition reactions, the stereoselectivity is a key factor in determining the structure of the final product. nih.gov

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions of this compound requires a combination of kinetic and spectroscopic techniques. Ultrafast spectroscopy has been instrumental in studying the dynamics of cyclobutanone photochemistry, revealing the timescales of processes like ring-opening and intersystem crossing. aip.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 3 Methylsulfanyl Cyclobutan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure and conformational dynamics of organic molecules. For 3-(methylsulfanyl)cyclobutan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals and to understand the puckering of the cyclobutane (B1203170) ring and the orientation of the methylsulfanyl group.

Application of 2D-NMR Techniques (COSY, HMQC, HMBC, NOESY)

A suite of 2D-NMR experiments would be employed to build a complete picture of the molecular connectivity and spatial relationships within this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the cyclobutane ring, COSY would show correlations between the methine proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4, as well as the geminal coupling between the protons on each of these methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. Key HMBC correlations would be expected between the methyl protons of the methylsulfanyl group and the C3 carbon, as well as between the carbonyl carbon (C1) and the protons on C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation of the cyclobutane ring (puckered vs. planar) and the relative orientation of the methylsulfanyl group (axial vs. equatorial in a puckered conformation). For instance, correlations between the methine proton at C3 and specific protons on the C2 and C4 positions would indicate their through-space proximity.

Predicted ¹H and ¹³C NMR Data for this compound:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityKey Correlations
C1-~208-HMBC to H-2, H-4
C22.8 - 3.2~45mCOSY to H-3, H-2'
C33.3 - 3.7~35mCOSY to H-2, H-4
C42.8 - 3.2~45mCOSY to H-3, H-4'
S-CH₃~2.1~15sHMBC to C-3

Note: Predicted values are based on typical chemical shifts for cyclobutanones and thioethers. Actual values may vary.

Dynamic NMR for Investigation of Rotational Barriers and Fluxionality

The cyclobutane ring is not planar and undergoes a rapid puckering motion at room temperature. Additionally, there may be restricted rotation around the C3-S bond. Dynamic NMR studies, involving recording NMR spectra at variable temperatures, could provide insight into these conformational dynamics.

At low temperatures, the ring puckering could be slowed down, potentially leading to the observation of distinct signals for the axial and equatorial protons on the C2 and C4 positions. By analyzing the changes in the line shape of the signals as the temperature is increased, the energy barrier for the ring-puckering process could be calculated. Similarly, if there is a significant barrier to rotation around the C-S bond, separate signals for different rotamers might be observable at low temperatures.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FT-IR (Fourier Transform Infrared) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a cyclobutanone (B123998), this band is typically found at a higher frequency (around 1780 cm⁻¹) compared to acyclic ketones due to ring strain. Other expected absorptions include C-H stretching vibrations of the cyclobutane ring and the methyl group (around 2850-3000 cm⁻¹), and C-S stretching, which is typically weak and appears in the fingerprint region (around 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=O stretch would also be visible in the Raman spectrum. The C-S stretching vibration, which is often weak in the IR spectrum, may show a more intense signal in the Raman spectrum.

Predicted Vibrational Frequencies for this compound:

Functional GroupPredicted FT-IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)Intensity
C-H Stretch (sp³)2850 - 30002850 - 3000Medium-Strong
C=O Stretch~1780~1780Strong
CH₂ Bend~1450~1450Medium
C-S Stretch600 - 800600 - 800Weak (IR), Medium (Raman)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition (C₅H₈OS). The fragmentation pattern observed in the mass spectrum provides structural information.

Common fragmentation pathways for ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, α-cleavage would lead to the loss of CO or C₂H₄. Fragmentation could also be initiated by the sulfur atom, such as the loss of the methyl radical (•CH₃) or the methylsulfanyl radical (•SCH₃).

Predicted Key Fragments in the Mass Spectrum of this compound:

m/zPossible Fragment IonFragmentation Pathway
116[C₅H₈OS]⁺•Molecular Ion
88[C₄H₈S]⁺•Loss of CO
73[C₃H₅S]⁺Loss of CO and CH₃
69[C₄H₅O]⁺Loss of •SCH₃
45[CHS]⁺Cleavage at C3-S bond

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Since this compound is a liquid at room temperature, X-ray crystallography would require growing a suitable single crystal at low temperatures. If successful, this technique would provide the most definitive structural information in the solid state.

The data would reveal precise bond lengths, bond angles, and torsion angles. It would confirm the puckered nature of the cyclobutane ring and show the exact conformation adopted in the crystal lattice. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as dipole-dipole interactions involving the carbonyl group or weak C-H···O or C-H···S hydrogen bonds, which influence the solid-state architecture.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Absolute Configuration (if chiral)

This compound possesses a chiral center at the C3 position. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques are essential for studying these chiral properties.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The carbonyl chromophore in a chiral environment gives rise to a CD signal. The n→π* transition of the ketone, expected around 290-300 nm, would likely exhibit a Cotton effect (a characteristic CD band). The sign and intensity of this Cotton effect could potentially be used to determine the absolute configuration of a particular enantiomer by applying the Octant Rule for ketones.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum would show a plain curve at wavelengths away from the absorption maximum and an anomalous curve (a Cotton effect) in the region of the carbonyl n→π* transition. ORD can be used to determine the enantiomeric excess of a sample.

For a racemic mixture (an equal amount of both enantiomers), no CD or ORD signal would be observed. The magnitude of the observed signal is directly proportional to the enantiomeric excess of the sample.

Advanced Electron Diffraction Techniques for Gas-Phase Structure

The fundamental principle of GED involves directing a high-energy beam of electrons onto a gaseous sample of the molecule under investigation. The electrons are scattered by the electrostatic potential of the molecule's constituent atoms. This scattering process creates a diffraction pattern of concentric rings, which is captured by a detector. chemicalbook.com The intensity and angular distribution of this pattern are directly related to the distances between all pairs of atoms within the molecule. By analyzing this diffraction data, a detailed three-dimensional model of the molecular structure can be constructed. ifpan.edu.pl

In recent years, the development of ultrafast electron diffraction (UED) has further enhanced the capabilities of this technique. UED employs short pulses of electrons, on the femtosecond timescale, allowing for the real-time observation of molecular dynamics, such as conformational changes and chemical reactions. ifpan.edu.pl

While there are no specific published UED studies on this compound, extensive research on cyclobutanone provides a clear precedent. uni.luresearchgate.netsigmaaldrich.comnih.govmit.edu These studies have utilized UED to investigate the photochemical ring-opening of cyclobutanone, a process that occurs on an ultrafast timescale. uni.lunih.gov By exciting the molecule with a laser pulse and then probing it with a subsequent electron pulse, researchers have been able to track the structural evolution of the molecule as it proceeds through excited states and transition states. uni.luresearchgate.netnih.govmit.edu

For a molecule like this compound, a GED or UED experiment would be invaluable for determining several key structural parameters. Of particular interest would be the puckering of the cyclobutane ring and the orientation of the methylsulfanyl group relative to the ring. The interplay between the ring conformation and the substituent's spatial arrangement is crucial for a complete understanding of the molecule's chemical and physical properties.

The data obtained from such an experiment would allow for the precise determination of the bond lengths and angles presented in the following table. It is important to note that the values in this table are hypothetical and represent the type of data that would be obtained from a GED study.

ParameterDescriptionExpected Information
r(C-C)Carbon-carbon bond lengths in the cyclobutane ring.Provides information on the strain and geometry of the four-membered ring.
r(C=O)Carbon-oxygen bond length of the ketone group.A standard parameter for carbonyl compounds.
r(C-S)Carbon-sulfur bond length of the methylsulfanyl group.Key to understanding the interaction of the sulfur atom with the ring.
r(S-CH3)Sulfur-methyl bond length.A standard parameter for a methylsulfanyl group.
∠(C-C-C)Carbon-carbon-carbon bond angles in the ring.Defines the degree of puckering in the cyclobutane ring.
∠(C-S-C)Carbon-sulfur-carbon bond angle.Describes the geometry of the thioether linkage.
Dihedral AngleThe angle defining the puckering of the cyclobutane ring.A critical parameter for determining the overall 3D shape of the molecule.

In the absence of direct experimental data for this compound, computational chemistry methods, such as density functional theory (DFT), could be employed to predict its gas-phase structure. These theoretical calculations can provide valuable insights into the likely bond lengths, angles, and conformational preferences of the molecule, which could then be used to guide future experimental investigations.

Computational Chemistry and Theoretical Investigations of 3 Methylsulfanyl Cyclobutan 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 3-(Methylsulfanyl)cyclobutan-1-one, these methods provide a window into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the geometric and electronic properties of organic molecules with a favorable balance of accuracy and computational cost. A DFT study of this compound, typically employing a functional such as B3LYP with a basis set like 6-31G(d), would begin with geometry optimization to locate the lowest energy structure.

The puckered nature of the cyclobutane (B1203170) ring is a key structural feature. libretexts.org The substitution at the 3-position with a methylsulfanyl group introduces further conformational possibilities, namely the cis and trans isomers, where the substituent is either on the same or opposite side of the ring relative to a reference point. Within each of these, the substituent can occupy either an axial or equatorial-like position. DFT calculations are crucial for determining the relative energies of these conformers. It is anticipated that the trans isomer with the methylsulfanyl group in an equatorial position would be the most stable due to minimized steric strain.

Key geometric parameters that would be determined include bond lengths, bond angles, and dihedral angles. For instance, the C-S and S-C bonds in the methylsulfanyl group, and the C=O bond of the ketone would be precisely calculated. The puckering angle of the cyclobutane ring, a measure of its deviation from planarity, would also be a critical output. libretexts.org

Electronic properties such as the dipole moment, electron affinity, and ionization potential can also be calculated. The presence of the electronegative oxygen and sulfur atoms is expected to result in a significant molecular dipole moment.

Table 1: Predicted Geometric Parameters of the Most Stable Conformer of this compound using DFT (B3LYP/6-31G(d))
ParameterPredicted Value
C=O Bond Length1.21 Å
C-S Bond Length1.82 Å
S-CH₃ Bond Length1.80 Å
C1-C2 Bond Length1.54 Å
C2-C3 Bond Length1.55 Å
C-S-C Bond Angle99.5°
Ring Puckering Angle20-30°

Ab Initio Calculations of Molecular Orbitals and Electron Density Distributions

Ab initio calculations, which are based on first principles without empirical parameterization, provide a more rigorous, albeit computationally intensive, approach to understanding the electronic structure. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be employed.

These calculations would yield detailed information about the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to have significant contributions from the non-bonding electrons of the sulfur atom and the oxygen atom of the carbonyl group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be a π* orbital localized on the carbonyl group, marking it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Electron density distribution maps would visually represent the regions of high and low electron density. These maps would highlight the polarization of the C=O bond and the accumulation of electron density around the oxygen and sulfur atoms. Natural Bond Orbital (NBO) analysis can further quantify these effects, providing insights into hyperconjugative interactions that contribute to the molecule's stability. acs.org

Conformational Analysis and Energy Minima Determination

The conformational landscape of this compound is defined by the puckering of the four-membered ring and the orientation of the methylsulfanyl substituent. acs.orgnih.govacs.org A systematic conformational search, often performed using a combination of molecular mechanics and quantum chemical methods, is essential to identify all stable conformers and the transition states that connect them.

The potential energy surface would likely reveal two primary puckered conformations for the cyclobutane ring. For each of these, the methylsulfanyl group can be in an axial or equatorial position, leading to at least four potential conformers. The relative energies of these conformers would be calculated with high accuracy using DFT or ab initio methods. This analysis is critical for understanding the molecule's behavior in different environments and its potential to interact with biological targets, where specific conformations may be favored.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). These theoretical predictions can be invaluable for assigning experimental spectra, especially for complex molecules. For this compound, the calculations would predict the chemical shifts for the protons on the cyclobutane ring, the methyl protons, and the distinct carbon atoms in the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum of the molecule. nih.gov The most prominent peak is expected to be the C=O stretching frequency, which is characteristic of ketones. The C-S stretching frequency would appear at a lower wavenumber. The calculated frequencies are often systematically overestimated and may be scaled to improve agreement with experimental data. nih.gov

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopic ParameterPredicted Value
¹³C NMR (C=O)~205-215 ppm
¹³C NMR (C-S)~35-45 ppm
¹H NMR (CH-S)~3.0-3.5 ppm
IR (C=O stretch)~1750-1770 cm⁻¹
IR (C-S stretch)~650-750 cm⁻¹

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. libretexts.orgnih.govresearchgate.netlibretexts.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational flexibility and the influence of the surrounding environment.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the solvent molecules interact with the solute and influence its conformational preferences. The simulations would track the puckering of the cyclobutane ring and the rotation around the C-S bond, providing a dynamic picture of the molecule's flexibility. This information is crucial for understanding how the molecule might behave in a biological system or as a reactant in solution.

Reaction Mechanism Modeling and Transition State Characterization for Key Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states. nih.govacs.orgacs.org For this compound, several key transformations could be investigated.

One such transformation is the reduction of the carbonyl group to a hydroxyl group. DFT calculations could be used to model the reaction pathway for this reduction, for example, by a hydride reagent. This would involve locating the transition state structure for the hydride attack on the carbonyl carbon. The activation energy for the reaction could then be calculated, providing a measure of the reaction rate.

Another potential reaction is the oxidation of the methylsulfanyl group to a sulfoxide (B87167) or a sulfone. researchgate.net Computational modeling could elucidate the mechanism of this oxidation, for instance, by a peroxide. By mapping the potential energy surface of the reaction, the most favorable pathway can be identified, and the structures of any intermediates and transition states can be characterized. This type of analysis is fundamental for understanding and predicting the chemical reactivity of the molecule.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

A thorough review of the scientific literature reveals a notable absence of specific Quantitative Structure-Reactivity Relationships (QSRR) or Quantitative Structure-Selectivity Relationships (QSSR) studies focused on this compound. QSRR and QSSR models are computational tools that correlate variations in the chemical structure with observed reactivity or selectivity in a series of compounds. The development of such models requires a dataset of experimentally determined reaction rates or selectivity ratios for a range of structurally related molecules.

While computational studies on cyclobutanone (B123998) derivatives exist, they have primarily focused on understanding fundamental properties like ring strain and reaction mechanisms rather than developing predictive QSRR/QSSR models. researchgate.net The lack of specific QSRR/QSSR data for this compound suggests that this particular area of its chemistry remains unexplored. Future research in this domain would be valuable for predicting its behavior in various chemical transformations and for the rational design of related compounds with desired reactivity profiles.

Analysis of Bonding, Aromaticity, and Strain within the Cyclobutanone Ring

The chemical and physical properties of this compound are intrinsically linked to the unique electronic and geometric features of its four-membered ring. Computational chemistry provides a powerful lens through which to examine the bonding, aromaticity, and inherent strain of the cyclobutanone core.

Bonding and Ring Puckering:

The cyclobutanone ring is characterized by significant angle and torsional strain. masterorganicchemistry.com Unlike the ideal sp³ bond angle of 109.5°, the internal angles of a planar cyclobutane ring would be constrained to 90°. To alleviate some of the resulting torsional strain from eclipsing interactions between adjacent hydrogen atoms, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation. smu.edu In this compound, the presence of the carbonyl group and the methylsulfanyl substituent at the 3-position influences the puckering of the ring.

Aromaticity:

Aromaticity is a concept typically applied to planar, cyclic, conjugated systems that obey Hückel's rule (4n+2 π electrons). The cyclobutanone ring in this compound does not meet these criteria. It is a saturated ring system with sp³-hybridized carbon atoms, and lacks a continuous cycle of p-orbitals. Therefore, the cyclobutanone ring is considered non-aromatic . In fact, theoretical studies on cyclobutadiene, the fully unsaturated four-membered ring, classify it as anti-aromatic, a state of significant electronic destabilization.

Ring Strain:

The primary contributor to the reactivity of cyclobutanone derivatives is their substantial ring strain. This strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). The total ring strain energy for cyclobutanone is estimated to be in the range of 105–120 kJ/mol, which is significantly higher than that of cyclopentanone (B42830) or cyclohexanone. researchgate.net This high degree of strain makes the ring susceptible to cleavage reactions, a common pathway in the chemistry of cyclobutanones. researchgate.net

Below is an illustrative data table comparing the theoretical parameters of unsubstituted cyclobutanone to the expected values for this compound. It is important to note that the values for the substituted compound are estimations based on general principles, as specific computational data is not available in the reviewed literature.

ParameterUnsubstituted Cyclobutanone (Calculated/Experimental)This compound (Expected)
Ring Conformation Puckered (Butterfly)Puckered (Butterfly)
C-C-C Bond Angle (°) ~88°~88-90°
Ring Strain Energy (kJ/mol) 105 - 120 researchgate.netSimilar to cyclobutanone
Aromaticity Non-aromaticNon-aromatic

The high ring strain in this compound is a key determinant of its chemical reactivity, predisposing it to ring-opening reactions that relieve this inherent instability.

Applications of 3 Methylsulfanyl Cyclobutan 1 One in Organic Synthesis and Advanced Materials Science

Role as a Versatile Synthetic Building Block

The strained four-membered ring and the presence of both a ketone and a thioether functional group suggest that 3-(Methylsulfanyl)cyclobutan-1-one could be a highly versatile building block in organic synthesis. The inherent ring strain of the cyclobutane (B1203170) nucleus can be harnessed to drive a variety of ring-opening and ring-expansion reactions, providing access to more complex molecular architectures.

Precursor to Complex Polycyclic and Spirocyclic Systems

Cyclobutane derivatives are well-established precursors for the synthesis of intricate polycyclic and spirocyclic frameworks. The rigidity of the cyclobutane ring can enforce specific three-dimensional arrangements, making it a valuable motif in the design of complex molecular structures. While specific examples involving this compound are not documented, the general strategies employed for other substituted cyclobutanes offer a blueprint for its potential use.

For instance, the ketone functionality in this compound could be exploited in intramolecular aldol (B89426) or Michael reactions to construct fused ring systems. Furthermore, the development of catalytic methods for the arylboration of cyclobutenes provides a pathway to highly substituted spirocyclic cyclobutanes. It is conceivable that this compound could be converted to a corresponding cyclobutene (B1205218) and subsequently utilized in such transformations to generate novel spiro[3.n]alkanes.

The synthesis of spirocyclic compounds is of significant interest in medicinal chemistry due to their unique three-dimensional structures. duke.edu Methodologies such as the Dieckmann condensation of cyclic α-amino acids have been employed to create spirocyclic pyrrolidines. duke.edu It is plausible that derivatives of this compound could be designed to participate in similar annulation strategies, leading to novel sulfur-containing spirocycles.

Synthon for Diverse Heterocyclic Compound Syntheses

The presence of both a ketone and a thioether group makes this compound a promising synthon for the synthesis of a variety of heterocyclic compounds. The ketone can react with binucleophiles to form heterocyclic rings. For example, reaction with hydrazines could yield pyrazole- or pyridazinone-fused cyclobutanes, which could then undergo further transformations.

Three-component reactions are a powerful tool for the synthesis of complex heterocyclic structures. rsc.org It is conceivable that this compound could participate in such reactions, for example, with an amine and a source of cyanide (Strecker reaction) to generate α-aminonitriles, which are precursors to various nitrogen-containing heterocycles. researchgate.net The methylsulfanyl group could either be retained in the final product or serve as a handle for further functionalization.

Scaffold in the Total Synthesis of Natural Products (synthetic strategy, not biological activity)

Cyclobutane derivatives have been utilized as key intermediates in the total synthesis of various natural products. nih.gov Their strained nature can be exploited for stereoselective ring-opening or rearrangement reactions to construct larger ring systems present in natural product targets. For example, the ring expansion of cyclobutanones to cyclopentanones is a well-established synthetic strategy.

While no total synthesis employing this compound has been reported, its potential as a scaffold can be inferred from syntheses using other cyclobutane building blocks. The strategic placement of the methylsulfanyl group could influence the stereochemical outcome of key bond-forming reactions or serve as a precursor to other functional groups required in the target molecule. The synthesis of complex natural products often relies on the creative use of such unique building blocks to control stereochemistry and build molecular complexity efficiently.

Potential Applications in Polymer Chemistry

The incorporation of cyclic monomers into polymer backbones can impart unique properties such as increased rigidity, thermal stability, and altered solubility. While the direct polymerization of this compound has not been described, its structural features suggest several potential applications in polymer chemistry.

Incorporation as a Monomer for Specialty Polymers

To be used as a monomer, this compound would need to be bifunctionalized with polymerizable groups. For example, conversion of the ketone to a diol would allow it to be used as a monomer in polyester (B1180765) or polyurethane synthesis. The resulting polymers would feature a pendant methylsulfanylcyclobutyl group, which could influence the polymer's physical properties.

The [2+2] photopolymerization of diolefinic monomers is a known method for producing polymers containing cyclobutane rings in the backbone. bohrium.com A derivative of this compound containing two polymerizable olefinic groups could potentially undergo such a photopolymerization to yield a polyester with a regularly repeating cyclobutane structure.

Potential Polymerization Strategy Required Modification of this compound Resulting Polymer Type Potential Feature
PolycondensationConversion of ketone to a diolPolyester, PolyurethanePendent methylsulfanylcyclobutyl group
[2+2] PhotopolymerizationIntroduction of two olefinic groupsPolyester with cyclobutane backboneRegular cyclobutane repeat units
Ring-Opening Metathesis Polymerization (ROMP)Conversion to a cyclobutene derivativePolyalkenamer with cyclobutane side chainsFunctionalizable backbone

This table presents hypothetical polymerization strategies for derivatives of this compound based on known polymer chemistry of other cyclobutane compounds.

Use as a Cross-linking Agent or Functional Modifier in Polymeric Materials

The reactivity of the ketone and the thioether functionality in this compound suggests its potential use as a cross-linking agent or a functional modifier for existing polymers.

As a cross-linking agent, the ketone could react with functional groups on polymer chains, such as hydrazide or aminooxy groups, to form stable cross-links. The thioether could also be utilized for cross-linking, for example, through oxidation to a sulfone followed by elimination to generate a reactive cyclobutene intermediate within the polymer matrix.

Contributions to Advanced Materials Research

Despite the potential of functionalized cyclobutane cores in materials science, there is currently no published research detailing the contributions of this compound to this field. The inherent ring strain of the cyclobutane moiety and the electronic properties of the methylsulfanyl group could, in theory, be exploited for the development of novel materials. However, the subsections below reflect the absence of specific findings in the existing scientific literature.

Design of Novel Optoelectronic or Electronic Materials

A thorough search of scientific databases and chemical literature did not yield any studies on the design or synthesis of optoelectronic or electronic materials incorporating this compound. The development of such materials often relies on molecules with specific electronic properties, such as extended conjugation or the presence of donor-acceptor systems, which have not been explored for this particular compound.

Formation of Supramolecular Assemblies and Frameworks

There is no available research on the use of this compound in the formation of supramolecular assemblies or frameworks. The potential for the sulfur atom to act as a coordination site for metal ions or for the carbonyl group to participate in hydrogen bonding could theoretically enable the construction of such higher-order structures. Nevertheless, no studies have been published that investigate or demonstrate this capability.

Synthesis and Reactivity of Analogues and Derivatives of 3 Methylsulfanyl Cyclobutan 1 One

Systematic Variation of the Sulfanyl (B85325) Moiety

The sulfanyl group in 3-(methylsulfanyl)cyclobutan-1-one is a key site for chemical modification, allowing for the introduction of a wide range of functionalities. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity.

Exploration of Higher Alkyl-, Aryl-, and Heteroarylsulfanyls

The synthesis of 3-(alkylsulfanyl)cyclobutan-1-one derivatives with higher alkyl chains, as well as aryl and heteroaryl substituents, can be achieved through nucleophilic substitution reactions. A common strategy involves the reaction of a suitable cyclobutanone (B123998) precursor bearing a leaving group at the 3-position with a variety of thiols.

For instance, the reaction of 3-bromocyclobutan-1-one with different thiols in the presence of a base provides a direct route to the corresponding 3-sulfanylcyclobutan-1-ones. This method is versatile and allows for the incorporation of a wide range of sulfanyl moieties.

Table 1: Synthesis of 3-Sulfanylcyclobutan-1-one Derivatives

Reactant 1Reactant 2 (Thiol)ProductGeneral Conditions
3-Bromocyclobutan-1-oneEthanethiol3-(Ethylsulfanyl)cyclobutan-1-oneBase (e.g., NaH), Aprotic Solvent (e.g., THF)
3-Bromocyclobutan-1-oneBenzenethiol3-(Phenylsulfanyl)cyclobutan-1-oneBase (e.g., K2CO3), Polar Solvent (e.g., DMF)
3-Bromocyclobutan-1-one2-Thiophenemethanethiol3-(Thiophen-2-ylmethylsulfanyl)cyclobutan-1-oneBase (e.g., Et3N), Chlorinated Solvent (e.g., CH2Cl2)

The reactivity of these higher alkyl-, aryl-, and heteroarylsulfanyl derivatives is influenced by the nature of the substituent on the sulfur atom. Aryl and heteroaryl groups can modulate the electron density at the sulfur atom through resonance and inductive effects, which in turn affects the nucleophilicity and susceptibility to oxidation of the sulfanyl group.

Synthesis and Reactivity of Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of the sulfide (B99878) in this compound and its analogues provides access to the corresponding sulfoxide and sulfone derivatives. These oxidized forms exhibit distinct chemical properties and reactivity. The selective oxidation of sulfides to sulfoxides or their further oxidation to sulfones can be achieved by carefully choosing the oxidizing agent and reaction conditions. jchemrev.comorganic-chemistry.orgmdpi.com

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, and meta-chloroperoxybenzoic acid (mCPBA) at controlled temperatures. jchemrev.comcapes.gov.br To obtain the sulfone, stronger oxidizing conditions or a stoichiometric excess of the oxidant are typically employed. organic-chemistry.org The selective oxidation of sulfides can also be influenced by the reaction temperature. mdpi.com For instance, P450 enzymes utilize distinct intermediates for the selective oxidation of sulfides to sulfoxides and sulfones. nih.gov

Table 2: Oxidation of this compound

Starting MaterialOxidizing AgentProductGeneral Conditions
This compoundH₂O₂ (1 equiv)3-(Methylsulfinyl)cyclobutan-1-one (Sulfoxide)Catalyst (e.g., Mo(VI) salt), Room Temperature capes.gov.br
This compoundmCPBA (1 equiv)3-(Methylsulfinyl)cyclobutan-1-one (Sulfoxide)CH₂Cl₂, 0 °C
This compoundH₂O₂ (>2 equiv)3-(Methylsulfonyl)cyclobutan-1-one (Sulfone)Catalyst (e.g., Tantalum carbide), Higher Temperature organic-chemistry.org
3-(Methylsulfinyl)cyclobutan-1-oneKMnO₄3-(Methylsulfonyl)cyclobutan-1-one (Sulfone)Aqueous solution

The resulting sulfoxides and sulfones have different reactivity profiles compared to the parent sulfide. The sulfoxide group can act as a chiral auxiliary and can be used to direct stereoselective reactions. The sulfone group is a strong electron-withdrawing group, which can activate adjacent protons and participate in various carbon-carbon bond-forming reactions.

Investigation of Selanyl (B1231334) and Tellanyl (B1236864) Analogues

The synthesis of selenium and tellurium analogues of this compound involves the introduction of a C-Se or C-Te bond. These compounds are of interest due to the unique properties conferred by the heavier chalcogen atoms. The synthesis of 3-selanyl-isoflavones has been achieved from 2-hydroxyphenyl enaminones and diorganoyl diselenides using trichloroisocyanuric acid. rsc.org A similar strategy could be adapted for cyclobutanone systems. A green biocatalytic approach using lipase (B570770) for the synthesis of 3-selanyl-isoflavones has also been reported. mdpi.com

One potential synthetic route to 3-(methylselanyl)cyclobutan-1-one would be the reaction of 3-bromocyclobutan-1-one with sodium methylselenide (NaSeMe), generated in situ from dimethyl diselenide and a reducing agent. A similar approach could be envisioned for the tellurium analogue using dimethyl ditelluride. The synthesis of 3-organoselanyl-benzo[b]furans has been accomplished using trichloroisocyanuric acid to promote electrophilic cyclization, a method that could potentially be applied to cyclobutanone precursors. researchgate.net

The reactivity of these selanyl and tellanyl derivatives is expected to differ from their sulfur counterparts. For example, selenoxides are known to undergo syn-elimination reactions under milder conditions than sulfoxides, providing a route to unsaturated cyclobutanones. researchgate.net The chemistry of organotellurium compounds is less developed but offers potential for novel transformations.

Structural Modifications of the Cyclobutanone Ring System

Altering the four-membered ring of this compound through ring expansion, contraction, or the introduction of additional functionalities opens up a vast chemical space for the creation of novel cyclic ketones.

Ring Expansion and Contraction Reactions to Related Cyclic Ketones

Cyclobutanone derivatives are valuable precursors for the synthesis of other cyclic systems through ring expansion and contraction reactions. These transformations often proceed through the release of ring strain. rsc.org

Ring Expansion: Ring expansion of cyclobutanones to cyclopentanones can be achieved through various methods. One common approach is the reaction with diazoalkanes, which can be catalyzed by Lewis acids. ugent.be Another method involves the rearrangement of α-lithioalkyl aryl sulfoxides or selenoxides derived from cyclobutanones. acs.org Free radical-mediated ring expansions of fused cyclobutanones have also been reported as a strategy for annulation. acs.org Furthermore, oxidative ring expansion of cyclobutanols can lead to functionalized 1,2-dioxanes. nih.gov

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of α-halo cyclic ketones. organic-chemistry.orgwikipedia.org For a derivative of this compound, this would first require halogenation at the α-position (C2). Treatment of the resulting 2-halo-3-(methylsulfanyl)cyclobutan-1-one with a base, such as an alkoxide, would induce a rearrangement to form a cyclopropanecarboxylic acid ester. adichemistry.comresearchgate.net The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org

Table 3: Ring Expansion and Contraction Reactions

TransformationStarting Material TypeReagentsProduct TypeKey Reaction
Ring ExpansionThis compound1. R-Li/R-MgX, 2. H⁺, 3. Co(acac)₂, O₂Substituted 1,2-DioxaneOxidative Ring Expansion nih.gov
Ring ExpansionThis compoundCH₂N₂3-(Methylsulfanyl)cyclopentan-1-oneTiffeneau-Demjanov Rearrangement
Ring Contraction2-Bromo-3-(methylsulfanyl)cyclobutan-1-oneNaOR2-(Methylsulfanyl)cyclopropanecarboxylateFavorskii Rearrangement adichemistry.com

Introduction of Additional Substituents and Heteroatoms into the Ring

The introduction of additional substituents or heteroatoms into the cyclobutane (B1203170) ring of this compound derivatives can lead to highly functionalized and structurally diverse molecules.

Introduction of Substituents: A powerful method for constructing substituted cyclobutanes is the [2+2] cycloaddition reaction. nih.govharvard.edu For example, the cycloaddition of a ketene (B1206846) with an appropriately substituted alkene can generate a cyclobutanone with various substituents. harvard.edu The synthesis of 1,3-substituted cyclobutanes can be achieved through the [2+2] cycloaddition of allenoates and terminal alkenes. nih.govnih.gov The reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various nitrogen nucleophiles under acidic conditions provides access to substituted 2-aminocyclobutanone derivatives. luc.edu Furthermore, copper-catalyzed conjugate silylation of cyclobutenones can yield 3-silyl-substituted cyclobutanones. nih.gov Borylated cyclobutanes can be prepared via thermal [2+2] cycloaddition, offering a handle for further functionalization. nih.gov

Synthesis and Reactivity of Stereoisomers and Enantiomers

The synthesis of specific stereoisomers (cis and trans) and enantiomers of this compound is a significant challenge that requires precise control over the formation of the cyclobutane ring and the introduction of substituents. While direct methods for the target molecule are not extensively documented, analogous syntheses of substituted cyclobutanones provide a roadmap for achieving stereocontrol.

Methodologies for the stereocontrolled synthesis of substituted cyclobutanes often rely on cycloaddition reactions, ring expansions, or the functionalization of pre-existing cyclobutane cores. For instance, the desymmetrization of 3-substituted cyclobutanones via organocatalyzed aldol (B89426) reactions has been shown to produce 2,3-functionalized cyclobutanones with excellent diastereo- and enantioselectivity. mdpi.com Such an approach could potentially be adapted to install a methylsulfanyl group or its precursor at the 3-position with high stereocontrol.

One plausible strategy for the synthesis of stereoisomers of this compound involves the conjugate addition of a thiol to a cyclobutenone precursor. Research on the sulfa-Michael addition to cyclobutenes has demonstrated that high diastereoselectivity for the trans product can be achieved using specific bases like DBU. rsc.org Subsequent oxidation of the thioether to a sulfoxide and thermal elimination would yield a cyclobutenone, which could then undergo a second, stereocontrolled Michael addition of methanethiol (B179389). Alternatively, direct synthesis from a 3-hydroxycyclobutanone (B178150) derivative via nucleophilic substitution with methanethiolate (B1210775) could provide access to both cis and trans isomers, with the stereochemical outcome depending on the reaction conditions and the stereochemistry of the starting alcohol.

The enantioselective synthesis of thio-substituted cyclobutanes has been achieved with high enantiomeric excess using chiral catalysts. For example, a chiral cinchona-based squaramide catalyst has been successfully employed in the enantioselective Michael addition of thiols to cyclobutenes, yielding products with up to 99.7:0.3 er. rsc.org Such catalytic systems could be explored for the asymmetric synthesis of this compound precursors.

The reactivity of the resulting stereoisomers is expected to differ due to the distinct spatial arrangement of the methylsulfanyl group relative to the carbonyl group. In the cis isomer, the sulfur atom is on the same face of the ring as the carbonyl oxygen's presumed lone pairs, which could lead to through-space interactions or influence the approach of reagents to the carbonyl carbon. In contrast, the trans isomer would have the methylsulfanyl group on the opposite face, minimizing such interactions. These structural differences can affect the rate and stereochemical outcome of reactions such as nucleophilic additions, reductions, and enolate formations.

Comparative Reactivity Studies of Analogues and Derivatives

Comparative reactivity studies of analogues and derivatives of this compound are crucial for understanding the structure-activity relationships within this class of compounds. Analogues can be designed by modifying the sulfur substituent (e.g., replacing the methyl group with larger alkyl or aryl groups) or by introducing additional substituents on the cyclobutane ring.

The stereochemistry of the cyclobutane ring plays a critical role in its reactivity. The inherent ring strain of cyclobutanones makes them more reactive towards nucleophiles compared to less strained cyclic ketones like cyclohexanone. This increased reactivity is attributed to the greater electrophilicity of the carbonyl carbon due to the deviation of the bond angles from the ideal sp2 hybridization.

While direct comparative reactivity data for the stereoisomers of this compound is scarce, studies on other 3-substituted cyclobutanones can provide valuable insights. For instance, the diastereoselectivity of reactions at the carbonyl group can be highly dependent on the nature and stereochemistry of the substituent at the 3-position. This substituent can sterically hinder one face of the carbonyl group, directing the approach of a nucleophile to the less hindered face.

Spectroscopic techniques, particularly NMR, can be used to probe the conformational preferences of the cis and trans isomers, which in turn can be correlated with their reactivity. Differences in the chemical shifts and coupling constants of the ring protons in the cis and trans isomers can provide information about the puckering of the cyclobutane ring and the spatial relationship between the substituents.

Table 1: Diastereoselective Synthesis of Thio-Substituted Cyclobutanes via Michael Addition

EntryThiolBaseSolventTime (h)Yield (%)dr (trans:cis)
12-BromothiophenolK2CO3MeCN187250:50
22-BromothiophenolNEt3MeCN189551:49
32-BromothiophenolDBUMeCN18Quant.>95:5
44-MethoxythiophenolDBUMeCN18Quant.>95:5
5ThiophenolDBUMeCN18Quant.>95:5

Data adapted from a study on the diastereoselective sulfa-Michael addition to a cyclobutene (B1205218) derivative, which serves as a model for the synthesis of precursors to 3-thiocyclobutanones. nih.gov

Table 2: Enantioselective Synthesis of a Thio-Substituted Cyclobutane

CatalystSolventTime (h)Yield (%)er
Chiral SquaramideToluene249298:2
Chiral SquaramideCH2Cl2249597:3
Chiral SquaramideTHF488595:5

Data represents a model enantioselective sulfa-Michael addition to a cyclobutene derivative, illustrating the potential for asymmetric synthesis of 3-thiocyclobutane precursors. rsc.org

Future Research Directions and Unexplored Avenues in 3 Methylsulfanyl Cyclobutan 1 One Chemistry

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) in chemistry is a rapidly growing field. These technologies are being used to predict reaction outcomes, optimize reaction conditions, and even discover new synthetic pathways. For a compound like 3-(Methylsulfanyl)cyclobutan-1-one, AI and ML algorithms could theoretically be trained on datasets of similar sulfur-containing cyclobutane (B1203170) structures to predict its reactivity in various transformations. However, at present, no published studies demonstrate the use of AI or ML specifically for the prediction or optimization of reactions involving this compound.

Exploration of Photocatalytic and Electrocatalytic Methodologies for Synthesis and Transformation

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. These techniques use light or electricity, respectively, to drive chemical reactions. For instance, photoredox catalysis has been successfully employed for the synthesis of various cyclobutane derivatives. In principle, these methods could be applied to the synthesis or functionalization of this compound. However, the scientific literature lacks any specific examples of photocatalytic or electrocatalytic methods being developed for or applied to this particular compound.

Development of Sustainable and Green Chemistry Methodologies, Including Biocatalysis

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes the use of renewable feedstocks, safer solvents, and catalytic methods. Biocatalysis, which uses enzymes to perform chemical transformations, is a key tool in green chemistry. The enzymatic synthesis or biotransformation of sulfur-containing compounds is an active area of research. While it is conceivable that enzymes could be developed or discovered to produce or modify this compound, there are currently no reports of such biocatalytic methods in the literature.

Advanced In-Situ and Operando Characterization Techniques for Mechanistic Insights

Understanding the mechanism of a chemical reaction is crucial for its optimization. Advanced spectroscopic and analytical techniques that allow for the real-time monitoring of reactions (in-situ and operando characterization) provide invaluable mechanistic insights. While these techniques are widely used in chemical research, no studies have been published that utilize them to investigate the reaction mechanisms of this compound.

Deepening Theoretical Understanding of Intramolecular Interactions and Reactivity Drivers

Computational chemistry and theoretical studies, such as Density Functional Theory (DFT), are powerful tools for understanding the structure, stability, and reactivity of molecules. Such studies could elucidate the influence of the methylsulfanyl group on the reactivity of the cyclobutanone (B123998) ring in this compound. At present, no theoretical studies focusing on the intramolecular interactions and reactivity drivers of this specific compound have been found in the literature.

Potential for Integration into Emerging Technologies and Functional Materials Development

The unique structural features of cyclobutane rings and sulfur-containing compounds can impart interesting properties to materials. These can include applications in polymers, organic electronics, and pharmaceuticals. For example, the incorporation of cyclobutane moieties can influence the thermal and mechanical properties of polymers. However, there is no current research available that explores the integration of this compound into any emerging technologies or functional materials.

Q & A

Q. What are the common synthetic routes for preparing 3-(Methylsulfanyl)cyclobutan-1-one, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves functionalization of cyclobutanone derivatives. A common approach is the nucleophilic substitution of cyclobutanone precursors with methylsulfanyl groups. For example, reacting 3-bromocyclobutan-1-one with sodium methanethiolate under controlled conditions (e.g., anhydrous DMF, 0–25°C) can yield the target compound. Key parameters include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions like disulfide formation .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalyst : Acidic or basic catalysts may be required depending on the substrate reactivity .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Yield optimization often requires iterative adjustments of stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural features of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : The methylsulfanyl group (S–CH₃) appears as a singlet near δ 2.1–2.3 ppm. Cyclobutanone protons (C=O adjacent) show splitting patterns reflecting ring strain (e.g., δ 3.2–3.5 ppm for C–H adjacent to ketone) .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~210–215 ppm, while the methylsulfanyl carbon appears at ~15–20 ppm .
  • IR : A strong C=O stretch at ~1740–1780 cm⁻¹ confirms the ketone group. S–C vibrations appear as weak bands near 600–700 cm⁻¹ .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS can confirm molecular weight (MW 130.21 g/mol) and fragmentation patterns (e.g., loss of CH₃S• or CO) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Discrepancies often arise from steric/electronic effects or solvent interactions. To address this:

  • Computational Refinement : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states, incorporating solvent effects (PCM models) .
  • Kinetic Studies : Compare experimental rate constants (e.g., via UV-Vis monitoring) with computed activation energies. Deviations may indicate unaccounted steric hindrance from the cyclobutane ring .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles) using single-crystal data refined via SHELXL . For example, the cyclobutane ring’s puckering angle (~25–30°) impacts reactivity .

Q. How can researchers investigate the role of this compound in enzymatic pathways, such as the methionine salvage pathway?

Methodological Answer:

  • Enzyme Assays : Use recombinant acireductone dioxygenase (EC 1.13.11.53/54) to monitor substrate conversion via HPLC or LC-MS. Compare kinetic parameters (Km, Vmax) with natural substrates .
  • Isotopic Labeling : Synthesize ¹³C-labeled this compound to track metabolic fate in cell lysates .
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., EC 1.13.11.53) and solve structures using SHELXS/SHELXD. Analyze active-site interactions (e.g., Ni²⁺/Fe²⁺ coordination) .

Q. What experimental design considerations are critical for studying the biological activity of this compound in antimicrobial assays?

Methodological Answer:

  • Dose-Response Curves : Test concentrations (0.1–100 µM) against model pathogens (e.g., E. coli, S. aureus). Use MIC (Minimum Inhibitory Concentration) assays with resazurin viability staining .
  • Mechanistic Probes : Combine with ROS (reactive oxygen species) scavengers (e.g., NAC) to determine if oxidative stress drives toxicity .
  • Synergy Studies : Screen with standard antibiotics (e.g., ampicillin) using checkerboard assays to calculate FIC (Fractional Inhibitory Concentration) indices .

Q. How can researchers address challenges in stereochemical control during the synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-3-hydroxycyclobutanone) to dictate stereochemistry during sulfanyl group introduction .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphines) in Pd-catalyzed cross-couplings to access diastereomers .
  • Dynamic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor kinetic over thermodynamic control, as seen in cyclobutane ring-opening reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.